N,N-Dibenzyl-4-(phenylsulfanyl)aniline
Description
Contextualization within Diarylamine and Aryl Thioether Chemistry
The structure of N,N-Dibenzyl-4-(phenylsulfanyl)aniline contains two important functional motifs: a diarylamine core and an aryl thioether linkage.
Diarylamines are a class of compounds recognized as crucial building blocks in organic synthesis. nih.gov They are privileged structures found in numerous pharmaceuticals and biologically active molecules. nih.gov The synthesis of diarylamines is a significant area of research, with methods often involving transition metal-catalyzed C-N bond formation or transition metal-free approaches like nucleophilic aromatic substitution (SNAr). nih.govacsgcipr.org
Significance of Sulfur-Containing Organic Compounds in Advanced Materials Science
Organosulfur compounds, a broad class that includes this compound, are vital in both nature and synthetic chemistry. wikipedia.org In the field of advanced materials science, the incorporation of sulfur atoms into organic molecules can lead to materials with unique and valuable properties. britannica.com
For instance, polythiophenes, which are polymers based on sulfur-containing thiophene (B33073) rings, are known for their ability to conduct electricity, making them useful in electronics. britannica.com Polysulfones are another class of sulfur-containing polymers known for their inertness and are used in specialized applications. britannica.com The presence of sulfur can enhance thermal stability and introduce specific electronic properties. Organic sulfides are also used as precursors for other important sulfur-containing functional groups like sulfoxides and sulfones, further broadening their applicability in synthesis. thermofisher.com The study of sulfur-containing compounds is therefore essential for the development of new functional materials.
Research Landscape of Substituted Anilines for Functional Applications
Substituted anilines are a cornerstone of modern chemical synthesis, serving as versatile starting materials for a wide range of products, including dyes, pharmaceuticals, and agrochemicals. wisdomlib.orgbohrium.com The functional groups attached to the aniline (B41778) core can be systematically varied to fine-tune the resulting compound's physical, chemical, and pharmacological properties. wisdomlib.orgcresset-group.com
In medicinal chemistry, for example, modifying the substituents on an aniline ring can improve a drug's bioavailability, solubility, or selectivity for its biological target. cresset-group.com This approach also allows chemists to mitigate potential toxicity or metabolic instability associated with the parent aniline structure. cresset-group.comacs.org The development of new and efficient methods for synthesizing diversely substituted anilines remains an active area of research, reflecting their importance as foundational molecules in industrial and academic settings. bohrium.com
Overview of Current Research Gaps and Opportunities for this compound
Despite its well-defined structure, the specific properties and potential applications of this compound remain largely underexplored. The existing literature provides foundational synthetic routes, such as a two-step process involving the dibenzylation of a bromo-aniline intermediate followed by thiolation. However, there is a notable lack of in-depth research into its specific functional characteristics.
Key research gaps and opportunities include:
Experimental Validation of Biological Activity: While some sources hypothesize that the compound may have anti-inflammatory potential due to its sulfur content, this has not been experimentally verified. Detailed biological screening could uncover potential therapeutic applications.
Materials Science Applications: Given the significance of sulfur-containing compounds and diarylamines in materials science, investigating the optical and electronic properties of this compound could be a fruitful area of research. Its potential use in the synthesis of novel polymers or as a component in organic electronic devices is unexplored.
Advanced Synthetic Studies: The reactivity of the phenylsulfanyl group in this specific molecular context, particularly in cross-coupling reactions, is not well-documented. Exploring its synthetic flexibility could lead to new derivatives with tailored properties.
Physicochemical Characterization: Comprehensive data on properties such as solubility, thermal stability, and photophysical characteristics are not readily available. A thorough characterization is essential for assessing its suitability for any functional application.
| Compound Name |
|---|
| This compound |
| 4-bromo-3-methylaniline |
| benzyl (B1604629) bromide |
| sodium hydrogen carbonate |
| sodium dodecyl sulfate |
| N,N-dibenzyl-4-bromo-3-methylaniline |
| Polysulfones |
| Polythiophenes |
| Sulfoxides |
| Sulfones |
Structure
3D Structure
Properties
CAS No. |
62849-48-3 |
|---|---|
Molecular Formula |
C26H23NS |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N,N-dibenzyl-4-phenylsulfanylaniline |
InChI |
InChI=1S/C26H23NS/c1-4-10-22(11-5-1)20-27(21-23-12-6-2-7-13-23)24-16-18-26(19-17-24)28-25-14-8-3-9-15-25/h1-19H,20-21H2 |
InChI Key |
VFBJZPXJQKAOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Reactivity and Derivatization Studies of N,n Dibenzyl 4 Phenylsulfanyl Aniline
Aromatic C-H Functionalization of the Aniline (B41778) Core
The aniline core of N,N-Dibenzyl-4-(phenylsulfanyl)aniline is an electron-rich aromatic system, making it amenable to various carbon-hydrogen (C-H) bond functionalization reactions. These reactions provide powerful methods for introducing new functional groups directly onto the aromatic ring.
Para-Selective C-H Olefination Reactions
Recent advancements in catalysis have enabled the direct olefination of aniline derivatives with high regioselectivity. A notable method involves a palladium catalyst paired with a specialized S,O-ligand, which directs the functionalization to the para-position of the aniline ring. researchgate.netnih.govnih.gov This approach is significant because traditional electrophilic aromatic substitution reactions on anilines typically yield a mixture of ortho and para products. core.ac.uk
The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various mono-, di-, and trisubstituted anilines. nih.govacs.org For N,N-dibenzylaniline, a close analog to the target molecule's core, these reactions have been shown to be highly efficient. researchgate.net The catalytic system, often comprising Pd(OAc)₂ and a ligand like 3-methyl-2-(phenylthio)butanoic acid, can effectively couple anilines with a range of activated olefins such as acrylates, vinyl amides, and vinyl ketones. nih.govcore.ac.uk The use of oxygen as a terminal oxidant further enhances the industrial applicability of this methodology. nih.govacs.org
While this compound itself is not explicitly detailed in the surveyed studies, the established reactivity of N,N-dibenzylaniline provides a strong basis for predicting its behavior. Given that the para-position is already substituted with the phenylsulfanyl group, this specific olefination reaction would not be applicable. However, the principles underscore the utility of Pd/S,O-ligand systems in controlling regioselectivity in aniline functionalization.
Table 1: Representative Conditions for Para-Selective C-H Olefination of Aniline Derivatives This table is based on general findings for aniline derivatives and not specific to this compound.
| Catalyst System | Olefin Partner | Oxidant | Solvent | Temperature | Selectivity |
|---|---|---|---|---|---|
| Pd(OAc)₂ / S,O-Ligand | Methyl Acrylate | PhCO₃tBu | AcOH | 100 °C | High (para) |
| Pd(OAc)₂ / S,O-Ligand | Cyclohexyl Acrylate | PhCO₃tBu | AcOH | 100 °C | High (para) |
| Pd(OAc)₂ / S,O-Ligand | Methyl Vinyl Ketone | PhCO₃tBu | AcOH | 100 °C | Good (para) |
| Pd(OAc)₂ / S,O-Ligand | n-Butyl Acrylate | O₂ (2 bar) | AcOH | 100 °C | Good (para) |
Para-Selective C-H Alkynylation Reactions
Parallel to olefination, a nondirected, para-selective C-H alkynylation of aniline derivatives has been developed using a similar Pd/S,O-ligand catalytic system. researchgate.netnih.govnih.gov This reaction introduces an alkyne moiety, a versatile functional group for further synthetic manipulations, directly onto the aniline ring. researchgate.net The process is compatible with a wide array of substituted anilines and proceeds with excellent para-selectivity under mild conditions. nih.gov
N,N-dibenzylaniline has been successfully employed as a model substrate in these studies. nih.gov For instance, its reaction with 1-iodo-2-(triisopropylsilyl)acetylene in the presence of Pd(OAc)₂, an S,O-ligand, and a silver salt oxidant yields the para-alkynylated product in good yield. nih.gov The reaction tolerates various substituents on the aniline ring, including those at the meta-position, consistently delivering the para-functionalized product. nih.gov
As with olefination, the para-position of this compound is blocked. Therefore, this specific transformation cannot be directly applied. However, the research demonstrates a powerful strategy for regioselective C-H functionalization that could potentially be adapted for other positions on the molecule's aromatic systems under different catalytic conditions.
Table 2: Para-C-H Alkynylation of N,N-Dibenzylaniline Derivatives This table illustrates the reaction's scope using N,N-dibenzylaniline analogs as examples.
| Aniline Substrate | Alkyne Source | Catalyst System | Yield | Selectivity |
|---|---|---|---|---|
| N,N-Dibenzylaniline | 1-iodo-2-(triisopropylsilyl)acetylene | Pd(OAc)₂ / S,O-Ligand / AgOAc | 69% | Perfect (para) |
| 3-Methyl-N,N-dibenzylaniline | 1-iodo-2-(tert-butyldiphenylsilyl)acetylene | Pd(OAc)₂ / S,O-Ligand / AgOAc | 62% | Perfect (para) |
| 3-Methoxy-N,N-dibenzylaniline | 1-iodo-2-(triisopropylsilyl)acetylene | Pd(OAc)₂ / S,O-Ligand / AgOAc | 42% | Perfect (para) |
Directed Ortho-Metalation and Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org The reaction relies on a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium reagent (e.g., n-BuLi, s-BuLi) and facilitates deprotonation at the adjacent ortho-position. baranlab.orgharvard.edu
In this compound, both the N,N-dibenzylamino group and the phenylsulfanyl group could potentially act as DMGs. The nitrogen atom of the amino group is a potent DMG. However, the steric bulk of the two benzyl (B1604629) groups might hinder its ability to direct metalation to the ortho-positions of the aniline ring. The sulfur atom of the phenylsulfanyl group is also known to have directing ability, which would favor deprotonation at the positions ortho to the sulfur on the aniline ring. The interplay between these two groups would determine the ultimate site of metalation. Following lithiation, the resulting aryllithium species can be quenched with various electrophiles to introduce a wide range of functional groups.
Nucleophilic and Electrophilic Aromatic Substitution
The electronic properties of the aniline core in this compound dictate its reactivity towards nucleophilic and electrophilic aromatic substitution.
Electrophilic Aromatic Substitution: The N,N-dibenzylamino group is a strong electron-donating group, which powerfully activates the aniline ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions. Since the para-position is occupied by the phenylsulfanyl group, electrophilic substitution is expected to occur predominantly at the two ortho-positions. The phenylsulfanyl group is also an ortho, para-director but is less activating than the amino group. Therefore, the directing effect of the N,N-dibenzylamino group would be the dominant influence.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require an aromatic ring to be substituted with strong electron-withdrawing groups to facilitate nucleophilic attack. nih.gov The aniline ring in this compound is electron-rich due to the presence of the amino and phenylsulfanyl groups. Consequently, it is deactivated towards nucleophilic aromatic substitution, and such reactions are not expected to proceed under standard conditions.
Transformations at the Sulfur Center
The phenylsulfanyl group provides an additional site for chemical modification, specifically at the sulfur atom.
Oxidation to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom in the thioether linkage of this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. acsgcipr.org This transformation is a common and reliable reaction in organic synthesis. organic-chemistry.org A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a common, environmentally benign choice. sci-hub.se
The degree of oxidation can be controlled by the reaction conditions, including the stoichiometry of the oxidant. acsgcipr.org Careful control, such as using one equivalent of the oxidizing agent, typically favors the formation of the sulfoxide. jsynthchem.com Using an excess of the oxidant, often in the presence of a catalyst such as sodium tungstate, drives the reaction to completion to form the sulfone. organic-chemistry.orgsci-hub.se This sequential oxidation allows for the selective synthesis of either the sulfoxide or the sulfone derivative, each with distinct chemical and physical properties.
Table 3: General Conditions for Sulfide (B99878) Oxidation This table outlines typical reagents for the oxidation of aryl sulfides.
| Transformation | Oxidizing Agent | Catalyst (optional) | Typical Conditions |
|---|---|---|---|
| Sulfide to Sulfoxide | H₂O₂ (1 equiv.) | None or Mn-based catalyst | Room Temperature |
| Sulfide to Sulfone | H₂O₂ (>2 equiv.) | Na₂WO₄ | Room Temp. to 50 °C |
| Sulfide to Sulfone | m-CPBA (>2 equiv.) | None | CH₂Cl₂, 0 °C to RT |
| Sulfide to Sulfone | Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate, Reflux |
Cleavage of the Aryl Thioether Bond
The phenylsulfanyl group in this compound represents a point of potential modification through the cleavage of the carbon-sulfur (C–S) bond. Various methods have been developed for the cleavage of aryl thioether bonds, which can be broadly categorized into metal-catalyzed and metal-free approaches. These methods could foreseeably be applied to this compound to yield N,N-dibenzylaniline and thiophenol or their derivatives.
Metal-catalyzed approaches often employ transition metals like palladium or nickel to facilitate the C–S bond scission. For instance, palladium-catalyzed reactions have been developed for the alkyl–aryl exchange of thioethers, proceeding via the cleavage of inert C(sp³)–S bonds. chemrxiv.org While this applies to a different type of C-S bond, similar principles of oxidative addition and reductive elimination could be adapted for aryl C-S cleavage. acsgcipr.org
Metal-free methods provide an alternative, often utilizing electrophilic halogenation reagents. Reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been shown to mediate the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.orgnih.gov The mechanism is proposed to involve the formation of a bromosulfonium or fluorosulfonium intermediate. organic-chemistry.org Similar electrophilic activation of the sulfur atom in this compound could lead to C-S bond cleavage. Another metal-free approach involves the use of N-chlorosuccinimide (NCS) to cleave C(sp³)–S bonds, which could be explored for aryl thioethers as well. mdpi.com
| Method | Reagents/Catalyst | Potential Products from this compound | Reference for Analogous Reactions |
| Metal-Catalyzed | Pd or Ni catalyst, base | N,N-dibenzylaniline, Thiophenol derivatives | chemrxiv.orgacsgcipr.org |
| Metal-Free | N-bromosuccinimide (NBS) | N,N-dibenzylaniline, Phenylsulfenyl bromide | organic-chemistry.orgnih.gov |
| Metal-Free | N-chlorosuccinimide (NCS) | N,N-dibenzylaniline, Phenylsulfenyl chloride | mdpi.com |
Table 1: Potential Methods for Aryl Thioether Bond Cleavage
Reactions Involving the Dibenzylamino Moiety
The dibenzylamino group is a versatile functional handle that can undergo several transformations, including the removal of one or both benzyl groups (N-dealkylation) and participation in cyclization reactions to form heterocyclic systems.
N-debenzylation is a common transformation in organic synthesis, often employed in the deprotection of amines. researchgate.net For a substrate like this compound, this would yield N-benzyl-4-(phenylsulfanyl)aniline or 4-(phenylsulfanyl)aniline. A variety of methods are available for this purpose. mdpi.com
Oxidative debenzylation can be achieved using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or Oxone in the presence of an alkali metal bromide. acs.orgst-andrews.ac.uk Photoredox catalysis also offers a mild method for the N-dealkylation of tertiary amines. acs.org The mechanism for oxidative debenzylation often involves the formation of a radical cation intermediate. researchgate.net
Reductive methods, such as catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source, are also widely used. ox.ac.uk However, the presence of a sulfur-containing group in this compound might lead to catalyst poisoning, potentially reducing the efficiency of this method.
Acid-facilitated debenzylation represents another strategy. For instance, p-toluenesulfonic acid (p-TsOH) has been used for the N-debenzylation of amides, and similar conditions could be explored for amines. researchgate.net The addition of a mild acid like acetic acid has also been shown to facilitate hydrogenolysis-based debenzylation in complex molecules. nih.gov
Once dealkylated, the resulting secondary or primary amine can be re-alkylated using standard procedures, such as reductive amination or reaction with alkyl halides, to introduce different alkyl groups and generate new derivatives.
| Strategy | Reagents/Conditions | Potential Product(s) | Reference for Analogous Reactions |
| Oxidative | Ceric Ammonium Nitrate (CAN) | N-benzyl-4-(phenylsulfanyl)aniline | st-andrews.ac.uk |
| Oxidative | Alkali Metal Bromide / Oxone | N-benzyl-4-(phenylsulfanyl)aniline | acs.org |
| Photoredox | Photocatalyst, light, oxidant | N-benzyl-4-(phenylsulfanyl)aniline | acs.org |
| Reductive | Pd(OH)₂/C, H₂, Acetic Acid | N-benzyl-4-(phenylsulfanyl)aniline | nih.gov |
| Acid-Catalyzed | p-TsOH, heat | N-benzyl-4-(phenylsulfanyl)aniline | researchgate.net |
Table 2: Potential N-Debenzylation Strategies
The structure of this compound, containing an aniline core and a thioether, is a precursor for the synthesis of certain N-heterocyclic compounds. A plausible transformation is the formation of a benzothiazole (B30560) ring system. The synthesis of benzothiazoles often involves the reaction of an aniline derivative with a sulfur source, sometimes followed by cyclization. nih.govnih.gov
In a potential pathway, the cleavage of the dibenzylamino group to a primary amine, 4-(phenylsulfanyl)aniline, followed by an intramolecular cyclization could be envisioned. More direct routes might involve oxidative cyclization. For example, the reaction of anilines with elemental sulfur can lead to benzothiazoles. nih.gov Electrochemical methods have also been employed for the synthesis of 2-aminobenzothiazoles from aniline derivatives and ammonium thiocyanate. researchgate.net While these methods are typically applied to anilines without a pre-existing thioether at the para-position, they highlight the propensity of the aniline scaffold to undergo cyclization to form benzothiazoles. A more direct analogy would be the intramolecular cyclization of ortho-isocyanoaryl thioethers to form benzothiazoles. nih.gov
Investigating Reaction Mechanisms
Understanding the reaction mechanisms for the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves kinetic studies of key steps and the identification of transient intermediates.
While no specific kinetic data exists for this compound, studies on related systems provide a framework for what might be expected. For N-dealkylation reactions of substituted N,N-dimethylanilines, the reaction mechanism can be elucidated through kinetic isotope effect profiles. acs.org Such studies can help distinguish between electron transfer and hydrogen atom transfer mechanisms. researchgate.net
Kinetic investigations of reactions of substituted anilines with various reagents have shown that the reaction rates are influenced by the electronic nature of the substituents on the aromatic ring. utmb.edukoreascience.kr For this compound, the electron-donating nature of both the dibenzylamino group and the phenylsulfanyl group would be expected to influence the kinetics of electrophilic aromatic substitution reactions, if any were to occur on the aniline ring.
| Reaction Type | Kinetic Parameter | Expected Influence of Substituents | Reference for Analogous Systems |
| N-Dealkylation | Rate constant (k) | Dependent on the specific mechanism (e.g., radical cation stability) | researchgate.netacs.org |
| C-S Bond Cleavage | Rate constant (k) | Influenced by the stability of intermediates (e.g., sulfonium (B1226848) ions) | organic-chemistry.orgnih.gov |
| Electrophilic Aromatic Substitution | Hammett ρ value | Negative ρ value, indicating a buildup of positive charge in the transition state | utmb.edukoreascience.kr |
Table 3: Hypothetical Kinetic Parameters Based on Analogous Systems
The identification of reaction intermediates is key to confirming proposed mechanisms. For the reactions of this compound, several types of intermediates can be postulated based on analogous systems.
In oxidative N-debenzylation reactions, the formation of a radical cation is a commonly proposed first step. researchgate.net This intermediate would then undergo further steps, such as proton loss and hydroxylation, to yield the dealkylated amine and benzaldehyde (B42025).
For the cleavage of the aryl thioether bond using electrophilic reagents like NBS, a sulfonium ion intermediate is likely formed. organic-chemistry.org Subsequent nucleophilic attack would then lead to the cleavage of the C-S bond. In reactions involving thiols and reactive oxygen species, a complex network of sulfur-containing intermediates, including sulfenic, sulfinic, and sulfonic acids, as well as disulfides, can be formed. researchgate.net
In the context of forming heterocyclic derivatives like benzothiazoles, thioamide intermediates are often proposed, which then undergo oxidative cyclization to form the final product. nih.gov
Spectroscopic techniques such as NMR, mass spectrometry, and transient absorption spectroscopy would be instrumental in the direct or indirect observation of these proposed intermediates in future studies on the reactivity of this compound.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
High-resolution ¹H NMR spectroscopy for N,N-Dibenzyl-4-(phenylsulfanyl)aniline reveals distinct signals corresponding to the protons in different electronic environments. The spectrum is characterized by signals from the two equivalent benzyl (B1604629) groups, the central aniline (B41778) ring, and the terminal phenylsulfanyl ring.
The benzylic protons (CH₂) typically appear as a singlet due to the absence of adjacent protons, located in the range of 4.5-5.0 ppm. The aromatic region of the spectrum is more complex, showing multiplets for the protons of the three distinct phenyl rings. Protons on the N,N-dibenzyl groups are expected in the typical aromatic region, while the protons on the 4-(phenylsulfanyl)aniline core will be split into two distinct sets of signals corresponding to the aniline and the phenylthio moieties.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.40-7.20 | m | 15H | Aromatic Protons (Dibenzyl & Phenylsulfanyl rings) |
| ~7.10 | d | 2H | Aromatic Protons (Aniline ring, ortho to -SPh) |
| ~6.80 | d | 2H | Aromatic Protons (Aniline ring, ortho to -N(CH₂Ph)₂) |
Note: Predicted data is based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show signals for the benzylic carbons, as well as for the aromatic carbons of the three phenyl rings, including the quaternary carbons.
The benzylic carbon signal is expected around 54 ppm. The aromatic region will display a number of signals between 110 and 150 ppm. The carbon atoms directly attached to the nitrogen and sulfur atoms will have their chemical shifts influenced by the electronegativity of these heteroatoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~148 | Aromatic C (C-N) |
| ~138 | Aromatic C (ipso-C of benzyl) |
| ~135 | Aromatic C (C-S of aniline ring) |
| ~131 | Aromatic C (ipso-C of phenylsulfanyl) |
| ~129-126 | Aromatic CH |
| ~115 | Aromatic CH (ortho to -N) |
Note: Predicted data is based on typical chemical shifts for similar structural motifs.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, COSY would show correlations between the ortho, meta, and para protons on each of the aromatic rings, helping to delineate the spin systems of each ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated aromatic and benzylic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity around quaternary carbons. For instance, correlations would be expected between the benzylic protons and the ipso-carbon of the benzyl rings, as well as the carbon of the aniline ring attached to the nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can help to confirm the three-dimensional structure. For example, NOESY could show correlations between the benzylic protons and the ortho-protons of the benzyl groups and the aniline ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its structural features.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (Benzylic) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1340 | C-N Stretch | Aromatic Amine |
The spectrum would be characterized by strong absorptions from the aromatic C-H and C=C stretching vibrations. The C-N stretching of the tertiary aromatic amine and the C-S stretching of the thioether are also key diagnostic peaks.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern.
For this compound (C₂₆H₂₃NS), the molecular weight is 381.54 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 381. A common fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond to form a stable benzyl cation (C₇H₇⁺) at m/z = 91, which would likely be the base peak. Another significant fragment could arise from the loss of a phenylsulfanyl radical.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
|---|---|
| 381 | [M]⁺ |
| 290 | [M - C₇H₇]⁺ |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. This technique is invaluable for confirming the molecular formula of a newly synthesized compound.
For this compound, the calculated exact mass of the molecular ion [C₂₆H₂₃NS]⁺ would be used to confirm its elemental formula, distinguishing it from other compounds with the same nominal mass.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Ionization Techniques (e.g., ESI, FD/FI)
The mass spectrometric analysis of this compound, a triarylamine derivative, can be effectively carried out using soft ionization techniques such as Electrospray Ionization (ESI) and Field Desorption/Field Ionization (FD/FI). These methods are particularly well-suited for the analysis of large organic molecules as they minimize fragmentation, allowing for the clear observation of the molecular ion.
Electrospray Ionization (ESI): ESI is a soft ionization technique that produces ions from a liquid solution. For a compound like this compound, a solution of the analyte is introduced into the mass spectrometer through a heated capillary, where a high voltage is applied. This process generates charged droplets, and as the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions. Typically, for triarylamine derivatives, protonated molecules [M+H]⁺ are observed. The fragmentation patterns of these derivatives under ESI conditions are influenced by the substituents on the aromatic rings. In the case of this compound, the presence of the phenylsulfanyl group would influence the fragmentation pathways, potentially leading to characteristic losses of the benzyl or phenylsulfanyl moieties under collision-induced dissociation (CID) experiments.
Field Desorption/Field Ionization (FD/FI): FD and FI are other soft ionization techniques that are highly effective for non-volatile or thermally labile compounds. In FD, the sample is coated onto an emitter which is then subjected to a high electric field and gentle heating, causing the desorption and ionization of the analyte molecules. FI involves the ionization of gas-phase molecules as they pass through a strong electric field. Both techniques typically produce molecular ions (M⁺) with minimal fragmentation, which is advantageous for the unambiguous determination of the molecular weight of this compound.
A summary of the expected ions from these techniques is presented in the table below.
| Ionization Technique | Expected Primary Ion | Characteristics |
| Electrospray Ionization (ESI) | [M+H]⁺ | Protonated molecule, suitable for subsequent MS/MS fragmentation studies. |
| Field Desorption (FD) | M⁺ | Molecular radical cation, minimal fragmentation, ideal for molecular weight confirmation. |
| Field Ionization (FI) | M⁺ | Molecular radical cation, suitable for volatile compounds with minimal fragmentation. |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. For this compound, the theoretical elemental composition can be calculated from its chemical formula, C₂₆H₂₃NS. This calculated composition is then compared with the experimental values obtained from combustion analysis to verify the purity and stoichiometry of the compound.
The theoretical elemental percentages are calculated as follows:
Molecular Formula: C₂₆H₂₃NS
Molecular Weight: 381.54 g/mol
Carbon (C): (26 * 12.011) / 381.54 * 100% = 81.84%
Hydrogen (H): (23 * 1.008) / 381.54 * 100% = 6.07%
Nitrogen (N): (1 * 14.007) / 381.54 * 100% = 3.67%
Sulfur (S): (1 * 32.065) / 381.54 * 100% = 8.40%
A comparison of the theoretical and hypothetical experimental values is shown in the table below.
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 81.84 | 81.81 |
| Hydrogen (H) | 6.07 | 6.10 |
| Nitrogen (N) | 3.67 | 3.65 |
| Sulfur (S) | 8.40 | 8.44 |
Close agreement between the experimental and theoretical percentages would confirm the elemental composition of this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the structures of related triarylamine derivatives provide valuable insights into its expected solid-state conformation.
Triarylamines typically adopt a propeller-like geometry, where the three aryl groups are twisted out of the plane of the central nitrogen atom. This non-planar conformation is a result of steric hindrance between the bulky aryl substituents. For this compound, the two benzyl groups and the 4-(phenylsulfanyl)phenyl group would be arranged in a similar propeller-like fashion around the central nitrogen atom.
The introduction of a sulfur-containing substituent, such as the phenylsulfanyl group, can influence the crystal packing through non-covalent interactions, including C-H···π and S···π interactions. These interactions play a significant role in the supramolecular assembly of the molecules in the crystal lattice. In analogous thiophene-containing triarylamines, the sulfur heteroatom has been observed to participate in such interactions, which can affect the material's solid-state properties. ubbcluj.ro
A hypothetical data table summarizing expected crystallographic parameters for this compound, based on similar structures, is provided below.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 8-12 |
| c (Å) | 18-25 |
| β (°) | 90-105 |
| Z | 4 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Visible spectrum of this compound is expected to be characterized by absorptions arising from π-π* transitions within the aromatic rings and intramolecular charge transfer (ICT) transitions.
The triarylamine core is an electron-donating group, and the phenylsulfanyl substituent can also participate in the electronic structure. The spectrum would likely show strong absorption bands in the UV region, characteristic of the benzene and aniline chromophores. The presence of the sulfur atom and the extended conjugation can lead to a red-shift (bathochromic shift) of the absorption maxima compared to simpler anilines.
The electronic transitions in sulfur-containing aromatic compounds can be complex, with the possibility of n-π* transitions involving the lone pair of electrons on the sulfur atom. These transitions are typically weaker than π-π* transitions. The exact positions and intensities of the absorption bands would be influenced by the solvent polarity, as ICT bands are often sensitive to the solvent environment.
A table summarizing the expected electronic transitions for this compound is presented below.
| Transition Type | Expected Wavelength Range (nm) | Description |
| π-π | 250-350 | High-intensity absorptions associated with the aromatic systems. |
| Intramolecular Charge Transfer (ICT) | 350-450 | Broader, solvent-dependent band resulting from electron transfer from the donor (amine) to the acceptor parts of the molecule. |
| n-π | > 300 | Low-intensity absorption involving the non-bonding electrons of the sulfur atom. |
Theoretical and Computational Chemistry Investigations
Electronic Structure Theory Calculations
Density Functional Theory (DFT) Studies for Geometry Optimization
No published studies were found that report the use of Density Functional Theory (DFT) to determine the optimized molecular geometry of N,N-Dibenzyl-4-(phenylsulfanyl)aniline. Such a study would typically involve selecting a suitable functional and basis set to calculate bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy conformation.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Characterization)
There is no available data on the Frontier Molecular Orbitals (FMOs) of this compound. An FMO analysis would calculate the energies and visualize the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for predicting the compound's reactivity, electronic properties, and charge transfer characteristics.
Prediction of Electronic Absorption and Emission Spectra
Computational predictions of the electronic absorption and emission spectra for this compound are not available in the literature. These calculations, often performed using Time-Dependent DFT (TD-DFT), would provide insights into the molecule's photophysical properties, such as its expected absorption and emission wavelengths.
Charge Distribution and Electrostatic Potential Analysis
No studies were identified that have performed a charge distribution or electrostatic potential analysis on this compound. This type of analysis would reveal the electron density distribution across the molecule and identify electrophilic and nucleophilic sites, which is fundamental to understanding its intermolecular interactions and reactivity.
Reaction Mechanism Elucidation
Computational Modeling of Catalytic Cycles
There is no information available regarding the computational modeling of any catalytic cycles involving this compound. Such research would be essential for understanding its potential role as a catalyst, ligand, or substrate in chemical transformations.
Transition State Characterization and Energy Barrier Calculations
The elucidation of chemical reaction mechanisms and the prediction of reaction kinetics are fundamentally dependent on the characterization of transition states and the calculation of their associated energy barriers. For a molecule such as this compound, computational techniques, particularly Density Functional Theory (DFT), are the primary tools for such investigations.
A theoretical study of a reaction involving this compound, for example, an electrophilic aromatic substitution or a nucleophilic attack at the sulfur atom, would begin with the mapping of the potential energy surface. The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy conformations. Subsequently, a search for the transition state structure, which is a first-order saddle point on the potential energy surface, is conducted.
Verification of a true transition state is achieved through a frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from reactants to products. The energy difference between the reactants and the transition state defines the activation energy barrier.
While DFT calculations have been extensively applied to various aniline (B41778) derivatives to explore their electronic structure and reactivity, specific data regarding transition states and energy barriers for reactions involving this compound have not been reported in the scientific literature. researchgate.net
Table 1: Hypothetical Energy Profile for a Reaction of this compound This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available.
| Species | Relative Energy (kJ/mol) | Number of Imaginary Frequencies |
| Reactants | 0 | 0 |
| Transition State | Not Available | 1 |
| Product | Not Available | 0 |
Ligand Effects on Reactivity and Selectivity
In many organic reactions, particularly those catalyzed by transition metals, the ligands coordinated to the metal center play a pivotal role in determining the reaction's outcome. These ligands can influence both the reactivity (reaction rate) and the selectivity (the preferential formation of one product over others).
For this compound, which could potentially serve as a substrate in cross-coupling reactions, computational modeling would be invaluable for understanding ligand effects. Theoretical chemists would model the entire catalytic cycle, including key steps like oxidative addition, migratory insertion, and reductive elimination. By systematically varying the ligands in the computational model, it is possible to assess their steric and electronic influence on the stability of intermediates and the energy of transition states.
Such studies can rationalize experimentally observed trends and guide the rational design of new catalysts with improved performance. However, there are no published computational studies that specifically investigate ligand effects on the reactivity and selectivity of this compound.
Molecular Dynamics Simulations for Conformational Landscapes
In an MD simulation, the motion of every atom in the molecule is simulated over time by solving Newton's equations of motion. The forces between atoms are calculated using a molecular mechanics force field. By running the simulation for a sufficiently long time, typically on the order of nanoseconds to microseconds, it is possible to generate a representative ensemble of the accessible conformations of the molecule.
Analysis of the MD trajectory can reveal the most stable (lowest energy) conformations, the relative populations of different conformers, and the dynamics of interconversion between them. This information provides a detailed picture of the molecule's flexibility and preferred shapes in solution. At present, there are no published studies detailing the conformational landscape of this compound derived from molecular dynamics simulations.
Machine Learning Approaches for Property Prediction
In recent years, machine learning (ML) has emerged as a transformative tool in chemical research, enabling the prediction of a wide range of molecular properties with high speed and accuracy. ML models can be trained on large datasets of known molecules to learn the complex relationships between molecular structure and properties.
To predict the properties of this compound, one would first need to represent the molecule in a format that a machine learning algorithm can understand. This is typically done by calculating a set of numerical features, or "molecular descriptors," that encode information about the molecule's topology, geometry, and electronic structure.
A variety of ML models, such as random forests, support vector machines, or deep neural networks, can then be trained on a curated dataset of molecules with known experimental values for the property of interest (e.g., solubility, melting point, or a specific biological activity). Once trained, the model can be used to predict the property for new, uncharacterized molecules like this compound. The development and application of machine learning models for the specific prediction of properties for this compound has not yet been reported.
Materials Science Applications and Performance Evaluation
Organic Electronics Applications
There is no available research data on the charge transport properties, such as hole or electron mobility, or the electrical conductivity of N,N-Dibenzyl-4-(phenylsulfanyl)aniline.
No studies have been published detailing the fabrication or performance of Organic Field-Effect Transistors (OFETs) utilizing this compound as a semiconductor layer.
There is no documented application or performance data for this compound within Organic Photovoltaic (OPV) devices.
Application in Organic Semiconductor Devices
Optoelectronic Applications
Detailed photophysical data, including UV-Vis absorption spectra, photoluminescence emission spectra, and excited-state lifetime for this compound, are not available in the scientific literature.
Utilization in Organic Light-Emitting Diodes (OLEDs)
There is no available research data on the use or performance of this compound in OLEDs.
Potential in Photodiodes and Phototransistors
Information regarding the potential application or performance characteristics of this compound in photodiodes and phototransistors has not been reported in the reviewed literature.
Role as Building Blocks in Functional Polymers and Supramolecular Assemblies
Specific studies on the role of this compound as a building block for functional polymers and supramolecular assemblies are not present in the available scientific literature.
Incorporation into Electroactive Polymeric Systems
There are no documented instances or studies on the incorporation of this compound into electroactive polymeric systems.
Self-Assembly Behavior and Nanostructure Formation
The self-assembly behavior and any resulting nanostructure formation of this compound have not been a subject of published research.
Structure Property Relationship Spr Studies
Influence of N,N-Dibenzyl Substitution on Electronic and Steric Properties
The substitution of two benzyl (B1604629) groups on the aniline (B41778) nitrogen atom profoundly influences the molecule's conformation and electron density distribution.
Impact of the Phenylsulfanyl Moiety on Redox Potentials and Conjugation
The phenylsulfanyl (-SPh) group attached at the para position to the amino group introduces a sulfur atom, which has a significant impact on the molecule's redox behavior and electronic conjugation.
Redox Potentials: The primary redox event for aniline derivatives is the oxidation of the nitrogen atom to form a radical cation. mdpi.com The presence of the electron-donating N,N-dibenzylamino group lowers the oxidation potential, making the molecule easier to oxidize compared to unsubstituted aniline. mdpi.comresearchgate.net The phenylsulfanyl group also influences this potential. Sulfur is a redox-active center and can be oxidized, typically to a sulfoxide (B87167) and then a sulfone, although this usually occurs at higher potentials than the oxidation of the amine. acs.orgacs.orgrsc.orgrsc.org The sulfur atom's lone pairs can participate in resonance, acting as a weak π-donor, which would further lower the oxidation potential. However, sulfur is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I effect). The net electronic effect of the phenylsulfanyl group on the aniline ring's redox potential is a balance of these opposing factors. Studies on substituted anilines show a clear correlation between the electronic nature of the substituent (described by Hammett constants) and their oxidation potentials. researchgate.netresearchgate.netacs.org Generally, electron-donating groups lower the potential, while electron-withdrawing groups increase it.
Conjugation: The sulfur atom of the phenylsulfanyl moiety can extend the π-conjugation of the system. Its lone pair electrons can delocalize across the C-S bond and into the aniline ring, creating a larger conjugated system that spans from the nitrogen atom to the second phenyl ring. This extended conjugation affects the molecule's electronic and optical properties. Organosulfur compounds are known to possess unique redox properties due to the sulfur atom. chinesechemsoc.orgbritannica.com The electrochemical oxidation of diaryl sulfides can lead to the formation of sulfoxides and sulfones, indicating the sulfur's role as a redox center. acs.org
Below is a table comparing the experimental oxidation potentials of related aniline and sulfide (B99878) compounds to contextualize the expected redox behavior of N,N-Dibenzyl-4-(phenylsulfanyl)aniline.
| Compound | Oxidation Potential (V vs. SHE) | Key Structural Feature |
|---|---|---|
| Aniline | ~0.9 V | Parent Compound |
| 4-Methoxyaniline | ~0.65 V | Strong Electron-Donating Group (para) |
| 4-Chloroaniline | ~1.0 V | Electron-Withdrawing Group (para) |
| Diphenyl sulfide | ~1.4 V | Parent Sulfide |
| Triphenylamine (B166846) | ~1.0 V | Tertiary Aromatic Amine |
Data synthesized from literature values for substituted anilines and related compounds for comparative purposes. researchgate.netrsc.orgresearchgate.net
Correlation of Molecular Structure with Optical and Electronic Performance
The molecular structure of this compound can be described as a donor-π-acceptor (D-π-A) or, more accurately, a donor-π-bridge-π system. The N,N-dibenzylamino group serves as a potent electron donor, while the phenylsulfanyl group acts as a π-bridge that can also weakly modulate electron density. This architecture is common in materials designed for optoelectronic applications.
Optical Properties: The extended π-conjugation across the molecule, from the nitrogen donor through the central phenyl ring and the sulfur bridge to the terminal phenyl ring, is expected to result in absorption of light in the ultraviolet-visible region. The absorption maximum (λ_max) is dictated by the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The strong donor group raises the HOMO energy, while the extended conjugation tends to lower the LUMO energy, resulting in a smaller HOMO-LUMO gap and a red-shift (longer wavelength) in the absorption spectrum compared to the individual constituent parts like N,N-dibenzylaniline or diphenyl sulfide. nih.gov Theoretical studies on similar D-π-A molecules show that modifying the donor, acceptor, or π-bridge significantly tunes the optical properties. rsc.orgresearchgate.netmdpi.comresearchgate.net The introduction of sulfur into the conjugated system has been shown to cause a red-shift in absorption spectra. researchgate.net
Electronic Performance: The HOMO-LUMO gap is a critical parameter for electronic applications. A smaller gap generally implies higher reactivity and lower energy required for electron excitation. dergipark.org.trthaiscience.info In this compound, the HOMO is expected to be localized primarily on the electron-rich N,N-dibenzylamino-phenyl moiety, while the LUMO would be distributed over the entire conjugated system, potentially with significant contribution from the phenylsulfanyl portion. researchgate.net This separation of frontier molecular orbitals upon excitation is known as intramolecular charge transfer (ICT), a key process in many functional dyes. nih.gov
The following table presents calculated and experimental photophysical data for analogous molecules to estimate the performance of this compound.
| Compound Type | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical Band Gap (eV) | Typical Absorption Max (nm) |
|---|---|---|---|---|
| Triphenylamine (TPA) | -5.1 to -5.4 | -2.0 to -2.3 | ~3.1 | ~310 |
| TPA with Thiophene (B33073) Bridge | -5.0 to -5.2 | -2.5 to -2.8 | ~2.5 | ~400-450 |
| N-Benzylaniline | ~-5.1 | ~-0.8 | ~4.3 | ~300 |
| Donor-S-Acceptor Systems | -5.3 to -5.6 | -3.0 to -3.5 | ~2.0-2.5 | ~450-550 |
Data compiled from theoretical and experimental studies on triphenylamine derivatives and related D-A systems for illustrative purposes. scispace.comrsc.orgmdpi.comresearchgate.net
Substituent Effects on Synthetic Accessibility and Reaction Selectivity
The synthesis of this compound typically involves the formation of a C-N bond and a C-S bond. The nature of the substituents on the aromatic precursors can significantly influence the efficiency and selectivity of these reactions.
Two primary retrosynthetic pathways can be envisioned:
C-S Bond Formation: Reaction between N,N-dibenzyl-4-haloaniline and thiophenol (or its salt).
C-N Bond Formation: Reaction between 4-(phenylsulfanyl)aniline and a benzyl halide.
Ullmann Condensation for C-S Coupling: The copper-catalyzed Ullmann condensation is a classic method for forming diaryl sulfide bonds. wikipedia.org This reaction typically involves an aryl halide and a thiol. The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups. wikipedia.org Therefore, if starting from N,N-dibenzyl-4-haloaniline, the strong electron-donating nature of the dibenzylamino group would deactivate the aryl halide towards nucleophilic attack, likely requiring harsher reaction conditions (higher temperatures, stronger catalysts/ligands) to achieve good yields. nih.govmdpi.com Conversely, electron-withdrawing groups on the thiophenol component can increase its acidity, facilitating the formation of the reactive thiolate nucleophile.
N-Alkylation for C-N Coupling: The reaction of 4-(phenylsulfanyl)aniline with two equivalents of a benzyl halide would form the target molecule. This is a standard nucleophilic substitution reaction where the aniline nitrogen acts as the nucleophile. The nucleophilicity of the aniline nitrogen is enhanced by the electron-donating character of the para-phenylsulfanyl group (through resonance), which should facilitate the reaction. However, the introduction of the first benzyl group will increase steric hindrance, potentially slowing down the second alkylation step. Furthermore, the presence of electron-withdrawing groups on the benzyl halide would make it a better electrophile and accelerate the reaction.
The choice of synthetic route and the specific reaction conditions would need to be carefully optimized based on the electronic and steric effects of the substituents on the starting materials. For instance, in Ullmann-type reactions, the choice of ligand for the copper catalyst is critical and can be tailored to accommodate less reactive substrates. nih.govmdpi.com
Future Research Directions and Outlook
Development of Green Chemistry Approaches for Synthesis
The future synthesis of N,N-Dibenzyl-4-(phenylsulfanyl)aniline and its derivatives will increasingly prioritize environmentally benign methodologies. Traditional multi-step syntheses often rely on harsh reagents, stoichiometric amounts of catalysts, and volatile organic solvents, contributing to significant waste generation. Green chemistry principles offer a roadmap to mitigate these environmental concerns.
Future research will likely focus on the development of one-pot or tandem reactions that minimize intermediate purification steps, thereby reducing solvent and energy consumption. For instance, a potential green synthetic route could involve a domino N-arylation protocol under copper catalysis, utilizing both aryl groups of a diaryliodonium reagent to construct the triarylamine core from a simpler aniline (B41778) precursor in an atom-economical fashion manchester.ac.uk.
The table below outlines potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Approach | Description | Potential Advantages |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. | Reduced solvent usage, energy consumption, and waste generation. |
| Aqueous Catalysis | Utilizing water as a solvent for catalytic reactions, such as the Buchwald-Hartwig amination. | Environmentally benign, improved safety, and potential for catalyst recycling. |
| Acceptorless Dehydrogenative Aromatization | Synthesis of triarylamines from anilines and cyclohexanones, producing only H₂ as a byproduct. | High atom economy, avoids the use of halogenated starting materials. |
| Waste-Minimized Coupling | Employing recyclable catalysts and solvents, such as Pd/C and CPME/water mixtures. | Enhanced process circularity and reduced environmental impact. |
| Sonochemical Protocols | Using ultrasound to promote chemical reactions, often in greener solvents like water. | Faster reaction times, higher yields, and reduced energy consumption compared to conventional heating nih.gov. |
Exploration of Novel Catalytic Systems for Challenging Transformations
The synthesis of this compound involves the formation of both carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. While established catalytic methods like the Buchwald-Hartwig amination exist, future research will focus on developing more efficient and versatile catalytic systems to overcome existing limitations and enable more challenging molecular transformations.
A key area of exploration is the design of novel ligands for transition metal catalysts, particularly palladium and nickel. Sterically hindered and electron-rich phosphine (B1218219) ligands have shown great promise in improving the efficiency of C-N and C-S cross-coupling reactions rutgers.eduresearchgate.net. For instance, the development of N-heterocyclic carbene (NHC) ligands offers a class of highly effective catalysts that can activate strong bonds and exhibit broad functional group tolerance rutgers.edu. Investigating the efficacy of such advanced ligands in the synthesis of this compound could lead to milder reaction conditions, lower catalyst loadings, and higher yields.
Furthermore, the development of metal-free catalytic systems is a burgeoning area of research. For example, a multicomponent meta-C–S bond installation on anilines has been achieved without the use of transition metals, offering a more sustainable and cost-effective approach acs.org. Exploring similar metal-free strategies for the synthesis of the target molecule could represent a significant advancement.
The table below summarizes potential novel catalytic systems for the synthesis of this compound.
| Catalytic System | Description | Potential for Challenging Transformations |
| Sterically Hindered Phosphine Ligands | Bulky ligands that promote reductive elimination and prevent catalyst deactivation in cross-coupling reactions. | Enabling the coupling of less reactive substrates and improving catalyst turnover numbers. |
| N-Heterocyclic Carbene (NHC) Ligands | Highly tunable and robust ligands that form stable complexes with transition metals. | Activating strong chemical bonds and facilitating challenging C-N and C-S bond formations rutgers.edu. |
| Dual Catalysis Systems | Employing two distinct catalysts to promote different steps of a reaction sequence in a single pot. | Enabling complex transformations that are not possible with a single catalyst. |
| Metal-Free Catalysis | Utilizing organic molecules or non-metallic elements to catalyze reactions. | Reducing cost, toxicity, and environmental impact associated with transition metal catalysts acs.org. |
| Lignin-Based Catalysts | Heterogeneous catalysts derived from lignin, a renewable biomass resource. | Offering a sustainable and potentially low-cost alternative for C-C and C-heteroatom bond formation mdpi.com. |
Integration with Advanced Manufacturing Techniques for Device Fabrication
The potential of this compound as a functional material in organic electronics necessitates research into its integration with advanced manufacturing techniques for device fabrication. Traditional fabrication methods often involve vacuum deposition, which can be costly and energy-intensive. The future of organic electronics lies in solution-processable materials that are compatible with high-throughput printing technologies.
A significant area of future research will be the formulation of inks containing this compound or its derivatives for use in various printing methods, such as inkjet printing and 3D printing. This will require a thorough understanding of the compound's solubility, viscosity, and film-forming properties.
Recent advancements in 3D printing of organic electronics, particularly through techniques like multiphoton lithography (MPL), offer exciting possibilities wileyindustrynews.comsciencedaily.com3dprinting.comtechbriefs.com. MPL allows for the fabrication of complex, high-resolution 3D microstructures from photosensitive resins doped with organic semiconductor materials wileyindustrynews.comsciencedaily.com3dprinting.com. Developing MPL-compatible resins incorporating this compound could enable the direct printing of microscale electronic components, such as transistors and sensors nih.gov. This technology could revolutionize the production of flexible electronics, bio-integrated devices, and wearable sensors nih.gov.
The table below highlights advanced manufacturing techniques for the integration of this compound into devices.
| Manufacturing Technique | Description | Potential for Device Fabrication |
| Inkjet Printing | A non-contact deposition technique that uses tiny droplets of ink to create patterns on a substrate. | Scalable and low-cost fabrication of thin-film devices like OLEDs and solar cells. |
| 3D Printing (Multiphoton Lithography) | A high-resolution 3D printing method that uses a focused laser to solidify a photosensitive resin. | Fabrication of complex micro-scale electronic components and integrated circuits wileyindustrynews.comsciencedaily.com3dprinting.comtechbriefs.com. |
| Roll-to-Roll Processing | A continuous manufacturing process where flexible substrates are passed through a series of rollers for deposition and patterning. | High-throughput and cost-effective production of large-area flexible electronic devices. |
| Solution Shearing | A technique for depositing highly ordered thin films of organic semiconductors from solution. | Improved charge transport properties in organic field-effect transistors. |
Predictive Design of this compound Derivatives with Tunable Properties
The ability to predict the properties of a molecule before its synthesis is a game-changer in materials discovery. Future research on this compound will heavily rely on computational chemistry and machine learning to design derivatives with specific, tunable properties.
Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, frontier molecular orbital energies (HOMO and LUMO), and charge transport properties of this compound and its derivatives. This information is crucial for assessing their potential as hole-transporting materials in perovskite solar cells and OLEDs. By systematically modifying the substituents on the phenyl rings, researchers can computationally screen a large number of virtual compounds to identify those with the most promising characteristics.
Machine learning (ML) offers an even more powerful tool for accelerating the design process. By training ML models on existing datasets of organic electronic materials, it is possible to predict the performance of new compounds with a high degree of accuracy nih.govresearchgate.netacs.orgresearchgate.netexeter.ac.uk. For example, ML models can be developed to predict the power conversion efficiency of a perovskite solar cell based on the molecular structure of the hole-transporting material nih.govacs.org. Applying such models to a virtual library of this compound derivatives would enable a rapid and efficient screening process, guiding synthetic efforts towards the most promising candidates.
The table below outlines predictive design approaches for this compound derivatives.
| Predictive Design Approach | Description | Tunable Properties |
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of molecules. | HOMO/LUMO energy levels, bandgap, charge mobility, and molecular geometry. |
| Machine Learning (ML) | The use of algorithms to identify patterns in existing data and make predictions about new data. | Power conversion efficiency, charge carrier mobility, and device stability nih.govresearchgate.netacs.orgresearchgate.netexeter.ac.uk. |
| Quantitative Structure-Property Relationship (QSPR) | A method that correlates the structural features of molecules with their physical and chemical properties. | Solubility, melting point, and thermal stability. |
| Virtual High-Throughput Screening | The use of computational methods to screen large libraries of virtual compounds for desired properties. | Identification of lead candidates for synthesis and experimental validation. |
Expanding the Scope of Functional Material Applications for this Compound Class
The inherent electronic properties of the triarylamine and diaryl sulfide (B99878) moieties suggest that this compound and its derivatives have significant potential beyond their initial consideration as hole-transporting materials. Future research will likely explore a broader range of applications for this class of compounds.
One promising area is in the development of materials for neuromorphic computing, where organic electrochemical transistors (OECTs) are a key component. The ability to tune the electronic properties of this compound could be leveraged to create materials with the specific conductivity and switching characteristics required for emulating synaptic behavior.
Another potential application is in the field of electrochromic and electrofluorochromic devices. Triarylamine derivatives have been shown to exhibit changes in their optical absorption and fluorescence in response to an applied voltage. By incorporating this compound into such devices, it may be possible to create smart windows, displays, and sensors with tunable color and light emission.
Furthermore, the presence of the sulfur atom in the phenylsulfanyl group opens up possibilities for applications in sensing. The sulfur atom can coordinate with metal ions, and this interaction could be designed to induce a change in the electronic or optical properties of the molecule, forming the basis for a chemosensor.
The table below lists potential expanded applications for this compound derivatives.
| Application Area | Description of Potential Use | Key Properties to Optimize |
| Neuromorphic Computing | As the active material in organic electrochemical transistors (OECTs) for brain-inspired computing architectures. | Ion conductivity, redox stability, and tunable switching behavior. |
| Electrochromic Devices | As a color-changing material in smart windows, displays, and electronic paper. | High contrast ratio, fast switching speed, and good electrochemical stability. |
| Electrofluorochromic Devices | As a material that changes its fluorescence properties in response to an electrical stimulus for advanced displays and sensors. | High fluorescence quantum yield, large on/off ratio, and reversibility. |
| Chemosensors | As a selective sensing material for the detection of metal ions or other analytes through coordination with the sulfur atom. | High sensitivity and selectivity, and a clear optical or electronic response. |
| Organic Thermoelectrics | As a component in materials that can convert heat energy into electrical energy. | High electrical conductivity and low thermal conductivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
